molecular formula C12H30N4 B1238034 Aminobutylhomospermidine CAS No. 45185-87-3

Aminobutylhomospermidine

Cat. No. B1238034
CAS RN: 45185-87-3
M. Wt: 230.39 g/mol
InChI Key: RPSHOHKFHRFBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminobutylhomospermidine is a biogenic amine found in rhizobia, a type of bacteria that forms symbiotic relationships with legumes . It is an analog of spermidine, an essential cellular component in most living systems . The chemical formula of this compound is C12H30N4 .


Molecular Structure Analysis

This compound contains a total of 45 bonds, including 15 non-H bonds, 13 rotatable bonds, 2 primary amines (aliphatic), and 2 secondary amines (aliphatic) .

Scientific Research Applications

  • Dexmedetomidine and GABA Receptors : Research has shown that dexmedetomidine, by an α2 receptor-mediated release of brain-derived neurotrophic factor from astrocytes, reduced neuronal α5 γ-aminobutyric acid type A (GABAA) receptor expression and prevented cognitive deficits after anesthesia. This suggests that suppression of anesthesia-induced sustained increase in α5 GABAA receptor expression may be a potential therapeutic target for the prevention of postoperative and intensive care unit delirium (Wang et al., 2018).

  • Dexmedetomidine in Alcohol Withdrawal Syndrome : Dexmedetomidine is used in the treatment of alcohol withdrawal syndrome (AWS) in intensive care units. It targets the noradrenergic system, an important mechanism in the development of AWS, and may reduce the need for benzodiazepines, which can increase the risk of GABA-mediated delirium and respiratory depression (Muzyk et al., 2013).

  • GABAA Receptors and Benzodiazepines : A study by Rudolph et al. (1999) showed that specific GABAA receptor subtypes in distinct neuronal circuits mediate benzodiazepine-induced behavioural responses. This is important for drug design, considering the wide range of actions elicited by clinically effective drugs acting at the benzodiazepine-binding site of GABAA receptors (Rudolph et al., 1999).

  • Aminoguanidine and DNA Damage : Aminoguanidine (AG), a therapeutic agent, can cause damage to DNA in the presence of transition metals. This finding raises concerns about the use of AG in clinical prophylaxis, particularly in diabetes, and questions its role as a therapeutic agent (Suji & Sivakami, 2006).

  • Dexmedetomidine and Sleep-promoting Pathways : Dexmedetomidine activates endogenous nonrapid eye movement (NREM) sleep-promoting pathways. This is evidenced by its ability to induce a pattern of c-Fos expression in sleep-promoting brain nuclei similar to that seen during normal NREM sleep (Nelson et al., 2003).

properties

CAS RN

45185-87-3

Molecular Formula

C12H30N4

Molecular Weight

230.39 g/mol

IUPAC Name

N'-[4-(4-aminobutylamino)butyl]butane-1,4-diamine

InChI

InChI=1S/C12H30N4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h15-16H,1-14H2

InChI Key

RPSHOHKFHRFBAZ-UHFFFAOYSA-N

SMILES

C(CCNCCCCNCCCCN)CN

Canonical SMILES

C(CCNCCCCNCCCCN)CN

Other CAS RN

45185-87-3

synonyms

ABhomospd
aminobutylhomospermidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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